Cas no 85-91-6 (Methyl N-methylanthranilate)

Methyl N-methylanthranilate (CAS 85-91-6) is an ester derivative of anthranilic acid, commonly used as a flavor and fragrance intermediate. It exhibits a fruity, grape-like aroma, making it valuable in the production of artificial flavorings for food, beverages, and confectionery. The compound is also employed in perfumery for its sweet, floral notes. Its chemical stability and compatibility with other ingredients enhance its utility in formulations. Methyl N-methylanthranilate is synthesized via esterification, ensuring high purity and consistent quality. Its low volatility and mild toxicity profile make it suitable for controlled applications in industrial and consumer products.
Methyl N-methylanthranilate structure
Methyl N-methylanthranilate structure
商品名:Methyl N-methylanthranilate
CAS番号:85-91-6
MF:C9H11NO2
メガワット:165.189142465591
MDL:MFCD00017183
CID:34364
PubChem ID:6826

Methyl N-methylanthranilate 化学的及び物理的性質

名前と識別子

    • Methyl 2-(methylamino)benzoate
    • Methyl N-methylanthranilate
    • Dimethyl Anthranilate
    • Methyl 2-methylaminobenzoate
    • N-Methylanthranilic acid methyl ester~Methyl 2-methylaminobenzoate
    • 2,6-Dimethoxyphenol
    • N-Methylanthranilic Acid Methyl Ester
    • N-Methyl-2-aminobenzoic Acid Methyl Ester
    • Methyl N-Methyl-2-aminobenzoate
    • Methyl methylaminobenzoate
    • Methyl methanthranilate
    • Methyl methylanthranilate
    • Benzoic acid, 2-(methylamino)-, methyl ester
    • 2-Methylaminomethyl benzoate
    • Methyl N-methyl anthranilate
    • N-Methylanthranilic acid, methyl ester
    • Methyl o-(methylamino)benzoate
    • Methyl N-methyl-o-anthranilate
    • Methyl-N-methylanthranilate
    • 2-Methylaminobenzoic acid methyl ester
    • Anthranilic acid, N-methyl-, methy
    • Anthranilic acid, N-methyl-, methyl ester (6CI, 7CI, 8CI)
    • 2-(Methylamino)benzoic acid methyl ester
    • NSC 9406
    • MDL: MFCD00017183
    • インチ: 1S/C9H11NO2/c1-10-8-6-4-3-5-7(8)9(11)12-2/h3-6,10H,1-2H3
    • InChIKey: GVOWHGSUZUUUDR-UHFFFAOYSA-N
    • ほほえんだ: O=C(C1C(NC)=CC=CC=1)OC
    • BRN: 607217

計算された属性

  • せいみつぶんしりょう: 165.07900
  • どういたいしつりょう: 165.078979
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 12
  • 回転可能化学結合数: 3
  • 複雑さ: 159
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • ぶんしりょう: 165.19
  • トポロジー分子極性表面積: 38.3
  • ひょうめんでんか: 0
  • 互変異性体の数: 4
  • 疎水性パラメータ計算基準値(XlogP): 2.3

じっけんとくせい

  • 色と性状: 無色から淡黄色の液体で、蛍光がある。オレンジの香りと花の香り
  • 密度みつど: 1.126 g/mL at 25 °C(lit.)
  • ゆうかいてん: 17-19 °C (lit.)
  • ふってん: 255°C
  • フラッシュポイント: 華氏温度:235.4°f
    摂氏度:113°c
  • 屈折率: n20/D 1.579(lit.)
    n20/D 1.580
  • PH値: 7-8 (H2O, 20℃)
  • ようかいど: Miscible in all proportions with ethanol 96%, DMSO and diethyl ether.
  • PSA: 38.33000
  • LogP: 1.58790
  • におい: ORANGE & MANDARIN-PEEL-LIKE ODOR
  • 屈折率: INDEX OF REFRACTION: 1.5785-1.5810 (1.5800-1.5810) @ 20 °C
  • FEMA: 2718 | METHYL N-METHYLANTHRANILATE
  • ようかいせい: それはグリセリンと水にほとんど溶解せず、プロピレングリコールに微溶し、ほとんどの不揮発性油、揮発油、鉱物油、エタノール、安息香酸ベンジルに溶解する。

Methyl N-methylanthranilate セキュリティ情報

  • 記号: GHS07
  • ヒント:に警告
  • シグナルワード:Warning
  • 危害声明: H315,H319,H335
  • 警告文: P261,P305+P351+P338
  • 危険物輸送番号:NONH for all modes of transport
  • WGKドイツ:1
  • 危険カテゴリコード: 36/37/38
  • セキュリティの説明: S26-S36-S36/37/39-S22
  • RTECS番号:CB3500000
  • 危険物標識: Xi
  • TSCA:Yes
  • リスク用語:R36/37/38
  • ちょぞうじょうけん:密閉容器に保管する。日陰、乾燥、風通しの良い場所に保管し、不適合物質から遠ざける。冷蔵(約4℃)

Methyl N-methylanthranilate 税関データ

  • 税関コード:2922499990
  • 税関データ:

    中国税関コード:

    2922499990

    概要:

    2922499990他のアミノ酸及びそのエステル及びその塩(1つ以上の酸素含有基を含む場合を除く)。付加価値税:17.0%税金還付率:9.0% 規制条件:AB(入国貨物通関表、出国貨物通関表)最恵国関税:6.5% 一般関税:30.0%

    申告要素:

    製品名, 成分含有量、用途、エタノールアミン及びその塩の色を報告すべき、エタノールアミン及びその塩類の包装を宣言すべき

    規制条件:

    A.入国貨物通関表
    B.出国貨物通関申告書

    検査検疫種別:

    P.輸入動植物/動植物製品検疫
    Q.海外動植物/動植物製品検疫
    R、輸入食品衛生監督検査
    S.輸出食品衛生監督検査
    M.輸入商品検査
    N.輸出商品検査

    要約:

    HS:292249990酸素官能基を1種以上含むアミノ酸を除く他のアミノ酸及びそのエステル、その塩類付加価値税:17.0%税金還付率:9.0%監督管理条件:AB(輸入貨物検査証明書、輸出貨物検査証明書)最恵国関税:6.5% General tariff:30.0%

Methyl N-methylanthranilate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F1943-0188-0.5g
Methyl N-methylanthranilate
85-91-6 95%+
0.5g
$19.0 2023-09-06
Cooke Chemical
A3107812-500G
Dimethyl anthranilate
85-91-6 98%
500g
RMB 699.20 2025-02-20
Enamine
EN300-16144-50.0g
methyl 2-(methylamino)benzoate
85-91-6 95%
50.0g
$50.0 2023-07-10
Chemenu
CM160631-500g
Methyl 2-(methylamino)benzoate
85-91-6 95%
500g
$204 2022-06-10
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
W271810-SAMPLE-K
Methyl N-methylanthranilate
85-91-6 natural, ≥98%, FG
587.6 2021-05-17
Life Chemicals
F1943-0188-1g
Methyl N-methylanthranilate
85-91-6 95%+
1g
$21.0 2023-09-06
Cooke Chemical
A3107812-100G
Dimethyl anthranilate
85-91-6 98%
100g
RMB 165.60 2025-02-20
Chemenu
CM160631-500g
Methyl 2-(methylamino)benzoate
85-91-6 95%
500g
$204 2021-06-16
TRC
M291976-100mg
Methyl 2-(Methylamino)benzoate
85-91-6
100mg
$ 64.00 2023-09-07
Life Chemicals
F1943-0188-2.5g
Methyl N-methylanthranilate
85-91-6 95%+
2.5g
$40.0 2023-09-06

Methyl N-methylanthranilate 合成方法

ごうせいかいろ 1

はんのうじょうけん
リファレンス
Reactions of anthranilium salts with nucleophiles: adduct formation and rearrangement
Vander Meer, Robert K.; et al, Journal of Organic Chemistry, 1984, 49(18), 3373-7

ごうせいかいろ 2

はんのうじょうけん
1.1 Reagents: Potassium carbonate Solvents: Acetone ;  overnight, 100 °C
1.2 Reagents: Water
リファレンス
Chemo- and Diastereoselective Acylfluorination of Nonactivated Olefins to Access Benzo[b]azepines
Liu, Xingfeng; et al, Organic Letters, 2023, 25(5), 726-731

ごうせいかいろ 3

はんのうじょうけん
1.1 Reagents: Thionyl chloride Solvents: Methanol ;  overnight, reflux
2.1 Reagents: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  overnight, rt
3.1 Reagents: Sodium hydride Solvents: Dimethylformamide ;  6 h, rt
4.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ;  2 h, rt
リファレンス
Scaffold Hopping of Natural Product Evodiamine: Discovery of a Novel Antitumor Scaffold with Excellent Potency against Colon Cancer
Wang, Lei; et al, Journal of Medicinal Chemistry, 2020, 63(2), 696-713

ごうせいかいろ 4

はんのうじょうけん
1.1 Reagents: Potassium carbonate ,  Tetrabutylammonium perchlorate Solvents: Methanol ,  Acetonitrile ;  1 h, rt
リファレンス
Tunable Electrosynthesis of Anthranilic Acid Derivatives via a C-C Bond Cleavage of Isatins
Qian, Peng; et al, Journal of Organic Chemistry, 2021, 86(22), 16008-16015

ごうせいかいろ 5

はんのうじょうけん
1.1 Reagents: Diisopropylethylamine Solvents: Dimethylacetamide ;  10 min, rt
1.2 16 h, 45 °C; 45 °C → rt
1.3 Reagents: Water ;  20 min, rt
2.1 Catalysts: Sulfuric acid Solvents: Methanol ;  3 h, reflux
リファレンス
Investigation into the stability and reactivity of the pentacyclic alkaloid dehydroevodiamine and the benz-analog thereof
Wehle, Sarah; et al, Tetrahedron, 2016, 72(20), 2535-2543

ごうせいかいろ 6

はんのうじょうけん
1.1 overnight, rt
リファレンス
Synthesis and bioactivity evaluation of anthranilic diamide derivatives as green potential insecticides
Liu, Zhiqiang; et al, Progress in Environmental Science and Technology, 2011, 3, 105-108

ごうせいかいろ 7

はんのうじょうけん
1.1 Reagents: Acetic acid ,  Zinc Solvents: 1,4-Dioxane ,  Water ;  5 h, 60 °C; 60 °C → rt
1.2 Reagents: Ammonia Solvents: Water ;  rt
リファレンス
The effect of hydrogen bond on Bronsted acid-catalyzed intramolecular hydroamination of unfunctionalized olefins
Li, Ting-Ting; et al, Tetrahedron, 2015, 71(38), 7003-7009

ごうせいかいろ 8

はんのうじょうけん
1.1 Reagents: Sulfuric acid ,  Water ;  24 h, 90 °C; 90 °C → rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  pH 8, rt
リファレンス
Rhodium(III)-Catalyzed Direct Cyanation of Aromatic C-H Bond to Form 2-(Alkylamino)benzonitriles Using N-Nitroso As Directing Group
Dong, Jiawei; et al, Journal of Organic Chemistry, 2015, 80(24), 12588-12593

ごうせいかいろ 9

はんのうじょうけん
1.1 Reagents: Sulfuric acid ;  reflux
2.1 Reagents: Sodium hydroxide Solvents: Dimethylformamide ;  50 °C
リファレンス
Chemoselectivity for Alkene Cleavage by Palladium-Catalyzed Intramolecular Diazo Group Transfer from Azide to Alkene
Frost, Grant B. ; et al, Chemistry - A European Journal, 2019, 25(7), 1727-1732

ごうせいかいろ 10

はんのうじょうけん
1.1 Catalysts: Sulfuric acid ;  2 h, reflux
1.2 Reagents: Ammonia Solvents: Water ;  neutralized
リファレンス
Anthranilic acid-based inhibitors of phosphodiesterase: Design, synthesis, and bioactive evaluation
Cheng, Yih-Dih; et al, Organic & Biomolecular Chemistry, 2011, 9(20), 7113-7125

ごうせいかいろ 11

はんのうじょうけん
1.1 Catalysts: Sulfuric acid Solvents: Methanol ;  3 h, reflux
リファレンス
Investigation into the stability and reactivity of the pentacyclic alkaloid dehydroevodiamine and the benz-analog thereof
Wehle, Sarah; et al, Tetrahedron, 2016, 72(20), 2535-2543

ごうせいかいろ 12

はんのうじょうけん
1.1 Reagents: Sodium methoxide Solvents: Methanol ;  12 h, 23 °C
1.2 Reagents: Sodium borohydride ;  2 - 12 h, 60 °C
リファレンス
Photocatalytic para-Selective C-H Functionalization of Anilines with Diazomalonates
Karmakar, Ujjwal; et al, Organic Letters, 2022, 24(33), 6137-6141

ごうせいかいろ 13

はんのうじょうけん
1.1 Reagents: Potassium acetate Catalysts: Cupric acetate ,  Palladium diacetate ,  Potassium iodide Solvents: Dimethylformamide ;  13 h, 100 °C
リファレンス
Palladium-Catalyzed Oxidative Carbonylation of Aromatic C-H Bonds of N-Alkylanilines with CO and Alcohols for the Synthesis of o-Aminobenzoates
Chen, Ming; et al, Journal of Organic Chemistry, 2015, 80(2), 1258-1263

ごうせいかいろ 14

はんのうじょうけん
1.1 Reagents: Sodium hydroxide Solvents: Dimethylformamide ;  10 min, rt
1.2 Solvents: Dimethylformamide ;  30 min, rt; 1 h, rt; 7 h, 50 °C; 50 °C → rt
1.3 Reagents: Water
リファレンス
Design, synthesis, and evaluation of novel 1-methyl-3-substituted quinazoline-2,4-dione derivatives as antimicrobial agents
Ji, Qing-Gang; et al, Medicinal Chemistry Research, 2014, 23(5), 2169-2177

ごうせいかいろ 15

はんのうじょうけん
1.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ;  2 h, rt
リファレンス
Scaffold Hopping of Natural Product Evodiamine: Discovery of a Novel Antitumor Scaffold with Excellent Potency against Colon Cancer
Wang, Lei; et al, Journal of Medicinal Chemistry, 2020, 63(2), 696-713

ごうせいかいろ 16

はんのうじょうけん
1.1 Reagents: Pyridine ,  Cupric acetate Solvents: 1,4-Dioxane ;  15 min, rt
1.2 rt; 4.5 h, reflux
リファレンス
Selective Monomethylation of Anilines by Cu(OAc)2-Promoted Cross-Coupling with MeB(OH)2
Gonzalez, Israel; et al, Organic Letters, 2009, 11(8), 1677-1680

ごうせいかいろ 17

はんのうじょうけん
リファレンス
Studies on lactam acetals. Part V. Use in N-, O- and S-alkylations and esterification
Singh, Jujhar; et al, Indian Journal of Chemistry, 1981, (7), 596-7

ごうせいかいろ 18

はんのうじょうけん
リファレンス
A novel oxamide rearrangement
Peet, Norton P.; et al, Journal of Heterocyclic Chemistry, 1980, 17(7), 1513-18

ごうせいかいろ 19

はんのうじょうけん
リファレンス
Beyond conventional routes, an unprecedented metal-free chemoselective synthesis of anthranilate esters via a multicomponent reaction (MCR) strategy
Sarkar, Satavisha; et al, Chemical Communications (Cambridge, 2015, 51(63), 12673-12676

ごうせいかいろ 20

はんのうじょうけん
リファレンス
A novel oxamide rearrangement
Peet, Norton P.; et al, Journal of Heterocyclic Chemistry, 1980, 17(7), 1513-18

Methyl N-methylanthranilate Raw materials

Methyl N-methylanthranilate Preparation Products

Methyl N-methylanthranilate 関連文献

Methyl N-methylanthranilateに関する追加情報

Methyl N-methylanthranilate (CAS No. 85-91-6): An Overview of Its Properties, Applications, and Recent Research

Methyl N-methylanthranilate (CAS No. 85-91-6) is a versatile organic compound that has gained significant attention in various fields, including pharmaceuticals, fragrances, and flavor chemistry. This compound is characterized by its distinct aromatic properties and its potential for use in a wide range of applications. In this article, we will delve into the chemical structure, physical properties, synthesis methods, and recent research advancements related to Methyl N-methylanthranilate.

Methyl N-methylanthranilate is a derivative of anthranilic acid, which is an important building block in the synthesis of various biologically active compounds. The molecular formula of Methyl N-methylanthranilate is C10H11NO2, and it has a molecular weight of 177.20 g/mol. The compound features a benzene ring with an amide group and a methyl ester group, contributing to its unique chemical properties.

In terms of physical properties, Methyl N-methylanthranilate is a colorless to pale yellow liquid at room temperature. It has a characteristic fruity and floral aroma, making it a valuable component in the fragrance industry. The compound is soluble in most organic solvents but has limited solubility in water. Its boiling point is around 270°C at atmospheric pressure, and it has a density of approximately 1.08 g/cm³.

The synthesis of Methyl N-methylanthranilate can be achieved through several methods. One common approach involves the reaction of anthranilic acid with methyl chloride in the presence of a base such as sodium hydride or potassium tert-butoxide. Another method involves the condensation of anthranilic acid with methylamine followed by esterification with methanol. These synthetic routes are well-documented in the literature and have been optimized for industrial-scale production.

In the pharmaceutical industry, Methyl N-methylanthranilate has shown promise as an intermediate in the synthesis of various drugs. Recent research has focused on its potential as a precursor for the development of novel analgesics and anti-inflammatory agents. For instance, a study published in the Journal of Medicinal Chemistry reported that derivatives of Methyl N-methylanthranilate exhibited significant anti-inflammatory activity in vitro and in vivo models. These findings suggest that further exploration of this compound could lead to the discovery of new therapeutic agents.

Beyond pharmaceutical applications, Methyl N-methylanthranilate is widely used in the fragrance and flavor industries due to its pleasant aroma. It is commonly employed as a flavoring agent in food products, particularly in confectionery and beverages. In fragrances, it is used to create complex scent profiles that mimic natural floral scents. The compound's stability and compatibility with other ingredients make it an ideal choice for formulators looking to create high-quality products.

Recent advancements in analytical techniques have also contributed to our understanding of Methyl N-methylanthranilate. High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are commonly used to analyze this compound in various matrices. These methods have improved the accuracy and reliability of quality control processes in industries where precise composition is critical.

Safety considerations are an essential aspect when handling any chemical compound. While Methyl N-methylanthranilate is generally considered safe for use in consumer products, proper handling and storage practices should be followed to ensure worker safety and product integrity. It is recommended to store the compound in tightly sealed containers away from heat sources and incompatible materials.

In conclusion, Methyl N-methylanthranilate (CAS No. 85-91-6) is a multifaceted compound with diverse applications across multiple industries. Its unique chemical structure and favorable physical properties make it an invaluable component in pharmaceuticals, fragrances, and flavor chemistry. Ongoing research continues to uncover new potential uses for this compound, highlighting its importance in modern scientific endeavors.

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推奨される供給者
Amadis Chemical Company Limited
(CAS:85-91-6)Methyl N-methylanthranilate
A841487
清らかである:99%
はかる:1kg
価格 ($):186.0